N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-N-methylacetamide
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Overview
Description
N-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE is a synthetic organic compound with the molecular formula C17H18N2O2 It is known for its unique structural features, which include a methoxyphenyl group and a methylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE typically involves the condensation of 4-methoxybenzaldehyde with 4-aminobenzylamine, followed by N-methylation. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and acetic anhydride for acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE stands out due to its unique structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C17H18N2O2/c1-13(20)19(2)16-8-6-15(7-9-16)18-12-14-4-10-17(21-3)11-5-14/h4-12H,1-3H3 |
InChI Key |
PQCQKCZFNNKTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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